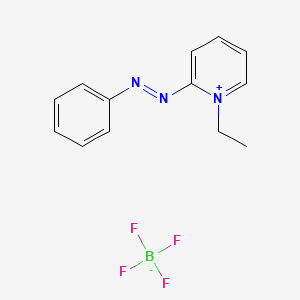

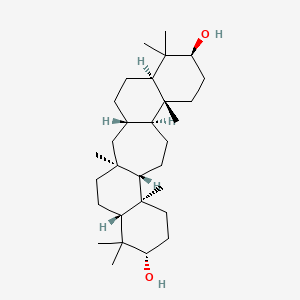

![molecular formula C17H14N2O3 B578946 2-[3-(2-氨基苯基)-3-氧代丙基]-1H-异吲哚-1,3(2H)-二酮 CAS No. 17515-32-1](/img/structure/B578946.png)

2-[3-(2-氨基苯基)-3-氧代丙基]-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

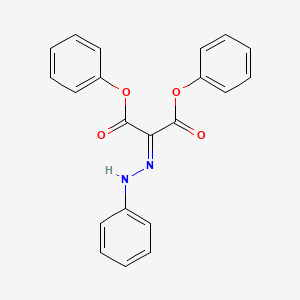

“2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C₁₇H₁₄N₂O₃ . It is also known as N-[3-(2-Aminophenyl)-3-oxopropyl]phthalimide . This compound is used in various fields like drug discovery, material science, and catalysis.

Molecular Structure Analysis

The molecular weight of this compound is 294.31 g/mol . The InChI code for this compound is 1S/C17H14N2O3 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.31 g/mol . It has a complex structure, which offers immense potential for innovative advancements.

科学研究应用

Medicinal Chemistry and Drug Development

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its ability to inhibit specific cellular pathways or target cancer cells makes it a subject of interest in drug discovery .

- Enzyme Inhibition : Investigating its interactions with enzymes (such as kinases or proteases) could lead to the development of novel therapeutic agents .

Materials Science and Organic Electronics

- Organic Semiconductors : Due to its π-conjugated structure, this compound may serve as a building block for organic semiconductors. These materials find applications in organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors .

Photophysics and Luminescent Materials

- Fluorescent Dyes and Probes : Researchers have investigated its luminescent properties. It could be used as a fluorescent dye or probe in biological imaging and sensing applications .

Chemical Biology and Enzyme Substrates

- Substrate for Enzymatic Assays : The compound’s structure suggests that it might serve as a substrate for specific enzymes. Researchers can use it in enzymatic assays to study enzyme kinetics and inhibition .

Organic Synthesis and Methodology

- Building Block for Synthesis : Organic chemists can utilize this compound as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it versatile in organic transformations .

Computational Chemistry and Molecular Modeling

- Theoretical Studies : Computational chemists can explore its electronic structure, conformational preferences, and reactivity using quantum mechanical calculations. Such studies provide insights into its behavior and interactions .

安全和危害

作用机制

Target of Action

The primary targets of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.

Mode of Action

This compound interacts with its targets by binding to the dopamine receptors. The interaction occurs at the allosteric binding site of the dopamine receptor D2 . This binding can modulate the activity of the receptor, leading to changes in the signal transduction pathways within the cell.

Biochemical Pathways

The binding of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione to the dopamine receptors can affect several biochemical pathways. These include pathways involved in mood regulation and motor control. The compound’s interaction with the D3 receptor suggests a potential application as antipsychotic agents . Additionally, it has been indicated that it may have the capacity to inhibit β-amyloid protein aggregation, suggesting a potential role in the treatment of Alzheimer’s disease .

Pharmacokinetics

The compound’s structure suggests that it is neutral and hydrophobic, which could allow it to pass through biological membranes in vivo

Result of Action

属性

IUPAC Name |

2-[3-(2-aminophenyl)-3-oxopropyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c18-14-8-4-3-7-13(14)15(20)9-10-19-16(21)11-5-1-2-6-12(11)17(19)22/h1-8H,9-10,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZRDXVYNVKYRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654719 |

Source

|

| Record name | 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17515-32-1 |

Source

|

| Record name | 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

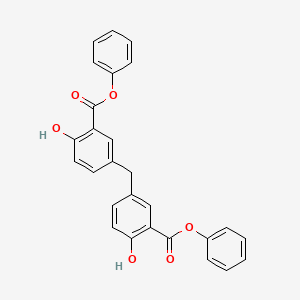

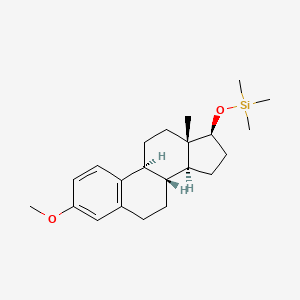

![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B578871.png)

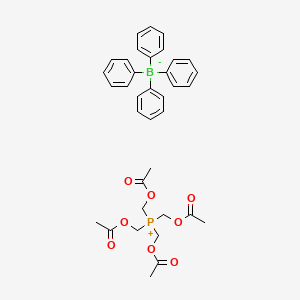

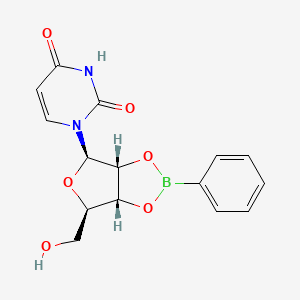

![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)

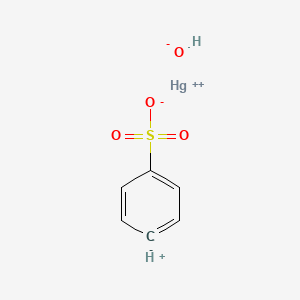

![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)